molecular formula C20H11ClN2O4S2 B5006102 (5E)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5006102
M. Wt: 442.9 g/mol
InChI Key: FHMPMEWOSLVXNT-WOJGMQOQSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a thiazolidinone ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is substituted with a phenyl group, a furyl group, and a chloro-nitrophenyl group. The presence of these groups could potentially give this compound various chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazolidinone ring, followed by the addition of the various substituents. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazolidinone ring would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and polarity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the nitro group could make it susceptible to reduction reactions, while the chloro group could potentially be replaced in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. If it has antimicrobial activity, for example, it might work by inhibiting a specific enzyme in the microbial cells .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound would depend on its observed activities. If it shows promising biological activity, for example, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be used as a starting point for the synthesis of new compounds .

Properties

IUPAC Name

(5E)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O4S2/c21-12-6-8-15(16(10-12)23(25)26)17-9-7-14(27-17)11-18-19(24)22(20(28)29-18)13-4-2-1-3-5-13/h1-11H/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMPMEWOSLVXNT-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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